5-Fluoroquinoxaline

Catalog No.
S1907233
CAS No.
77130-30-4
M.F
C8H5FN2
M. Wt
148.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoroquinoxaline

CAS Number

77130-30-4

Product Name

5-Fluoroquinoxaline

IUPAC Name

5-fluoroquinoxaline

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

InChI

InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H

InChI Key

DSCYVCLBSVVQDH-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C(=C1)F

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)F
  • Medicial Chemistry

    5-Fluoroquinoxaline shares some similarities with the well-known class of antibiotics called fluoroquinolones. Fluoroquinolones are known for their broad-spectrum activity against bacteria. Researchers might explore if 5-Fluoroquinoxaline possesses similar antimicrobial properties []. This could involve synthesizing derivatives of 5-Fluoroquinoxaline and testing them against various bacterial strains to identify potential new antibiotic candidates.

  • Material Science

    The presence of the fluorine atom and the quinoxaline ring in 5-Fluoroquinoxaline makes it a potential candidate for the development of new materials. The quinoxaline ring is a versatile functional group used in designing new materials with specific properties []. Researchers might investigate if 5-Fluoroquinoxaline can be incorporated into polymers or other materials to create new functionalities, such as improved conductivity or optical properties.

5-Fluoroquinoxaline is a heterocyclic compound characterized by a fused ring system containing two nitrogen atoms within its structure. This compound is derived from quinoxaline, where a fluorine atom is substituted at the fifth position of the quinoxaline ring. The molecular formula for 5-fluoroquinoxaline is C8H6FN2C_8H_6FN_2, and it exhibits distinct physical properties such as a melting point of approximately 147 °C and a boiling point of around 123 °C under specific conditions . Its unique structure contributes to its diverse chemical reactivity and biological activity.

Typical of heterocyclic compounds. Some notable reaction types include:

  • Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom can influence reactivity in electrophilic aromatic substitution reactions.
  • Reduction Reactions: 5-Fluoroquinoxaline can be reduced to yield corresponding amines or other functional groups, depending on the reducing agent used.

These reactions make 5-fluoroquinoxaline a versatile intermediate in synthetic organic chemistry.

Research indicates that 5-fluoroquinoxaline exhibits significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an antimicrobial agent, with efficacy against various bacterial strains. Additionally, it shows promise in anticancer research, demonstrating cytotoxic effects against certain cancer cell lines. Its ability to interact with biological targets makes it a candidate for further pharmacological development.

The synthesis of 5-fluoroquinoxaline can be achieved through several methods:

  • Direct Fluorination: This involves the direct introduction of a fluorine atom into the quinoxaline structure using fluorinating agents.
  • Cyclization Reactions: Starting from o-phenylenediamine and appropriate α,β-diketones or other precursors, cyclization can yield 5-fluoroquinoxaline through controlled reaction conditions .
  • Modification of Existing Compounds: Existing quinoxaline derivatives can be modified via nucleophilic substitution or other functional group transformations to introduce the fluorine atom.

These methods highlight the compound's synthetic accessibility and versatility.

5-Fluoroquinoxaline finds applications across various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a valuable candidate for drug development.
  • Material Science: It may be utilized in the synthesis of advanced materials due to its unique electronic properties.
  • Chemical Research: As an intermediate in organic synthesis, it serves as a building block for more complex molecules.

Studies on the interactions of 5-fluoroquinoxaline with biological systems have revealed insights into its mechanism of action. It has been shown to interact with specific enzyme targets and receptors, influencing metabolic pathways. These interactions are critical for understanding its potential therapeutic effects and side effects.

Several compounds share structural similarities with 5-fluoroquinoxaline, including:

Compound NameStructure TypeUnique Features
QuinoxalineHeterocyclicLacks fluorine; broader biological activity
2-FluoroquinoxalineHeterocyclicFluorine at position 2; different reactivity
5-ChloroquinoxalineHeterocyclicChlorine substituent; distinct biological profile
6-FluoroquinoxalineHeterocyclicFluorine at position 6; altered properties

5-Fluoroquinoxaline's uniqueness lies in its specific position of substitution and resultant electronic properties, which influence its reactivity and biological activity compared to these similar compounds.

XLogP3

1.2

Wikipedia

5-fluoroquinoxaline

Dates

Modify: 2023-08-16

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